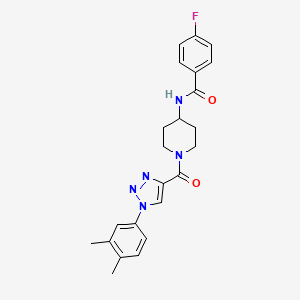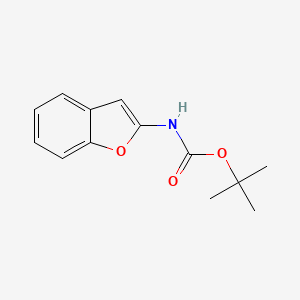
1-(2-(2-シクロプロピル-1H-イミダゾール-1-イル)エチル)-3-(3,4-ジクロロフェニル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C15H16Cl2N4O and its molecular weight is 339.22. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
イミダゾール環は、抗菌作用で知られる化合物の重要な特徴です。イミダゾール部分は、微生物の増殖阻害に寄与する可能性があります。 例えば、イミダゾール誘導体は、抗菌および抗真菌作用を示すことが報告されています 。したがって、私たちの化合物は、さまざまな細菌株や真菌株に対する有効性を調査することにより、新たな抗菌剤の開発に貢献する可能性があります。
抗がんの可能性
イミダゾールを含む化合物は、抗がん研究において有望な結果を示しています。これらの化合物は、DNAと相互作用するか、またはがん細胞の増殖に関与する重要な酵素を阻害することができます。 構造的類似性から、問題の化合物は、化学療法薬として作用する可能性を調査することができます。これは、特定のがん細胞株を標的として増殖を阻害する可能性があります .
抗炎症作用
イミダゾール誘導体は、抗炎症作用を有することが知られています。これは、多くの場合、シクロオキシゲナーゼ酵素の活性を調節し、炎症性メディエーターの産生を減少させる能力に起因します。 この化合物は、さまざまな疾患モデルにおける炎症の軽減における有効性を研究することができます .
抗酸化効果
イミダゾール環は、抗酸化活性に関連付けられており、これは細胞を酸化ストレスから保護する上で重要です。イミダゾール環を持つ化合物は、フリーラジカルを捕捉する能力について合成および評価されてきました。 この化合物は、抗酸化能力について評価することができます。これは、神経変性疾患や老化に影響を与える可能性があります .
抗ウイルス応用
イミダゾール誘導体は、さまざまなウイルスに対する抗ウイルス活性を示しています。 この化合物は、ウイルス複製を阻害するか、ウイルス-宿主細胞相互作用を妨げる可能性を調査することができます。これは、新しい抗ウイルス薬の開発につながる可能性があります .
酵素阻害
化合物中の尿素結合は、ペプチド結合と構造的に類似しており、ペプチダーゼによって認識され、切断されます。この構造的模倣は、化合物が酵素阻害剤として作用する可能性を示唆しており、疾患プロセスに関与するペプチダーゼまたはその他の酵素を標的とする可能性があります。 研究は、化合物が阻害する特定の酵素を特定することに焦点を当てることができ、治療的応用につながる可能性があります .
作用機序
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical pathways
The biochemical pathways affected by imidazole-containing compounds are numerous and diverse, given the wide range of biological activities these compounds can exhibit .
Pharmacokinetics
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . This could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea” or “3-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-(3,4-dichlorophenyl)urea”, but specific information would be needed to make accurate predictions.
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets .
特性
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O/c16-12-4-3-11(9-13(12)17)20-15(22)19-6-8-21-7-5-18-14(21)10-1-2-10/h3-5,7,9-10H,1-2,6,8H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMJYCGNDPKDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)

![methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2588726.png)
![1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE](/img/structure/B2588727.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2588730.png)
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588731.png)



![2-(2-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2588740.png)


![4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2588745.png)
